

# Spectroscopic Data of 4,4'-Diiodobiphenyl: A Technical Guide

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## Compound of Interest

Compound Name: 4,4'-Diiodobiphenyl

Cat. No.: B1208875

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This guide provides a comprehensive overview of the spectroscopic data for **4,4'-diiodobiphenyl**, a key intermediate in organic synthesis and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this compound.

## Spectroscopic Data Summary

The spectroscopic data for **4,4'-diiodobiphenyl** is summarized in the following tables, providing a clear and concise reference for its structural features.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### <sup>1</sup>H NMR (Proton NMR)

The <sup>1</sup>H NMR spectrum of **4,4'-diiodobiphenyl** was recorded on a BRUKER AC-300 instrument using deuterated chloroform (CDCl<sub>3</sub>) as the solvent and tetramethylsilane (TMS) as the internal standard.<sup>[1]</sup> The aromatic region of the spectrum displays a characteristic AA'BB' spin system.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.76	Doublet	8.5	H-2, H-6, H-2', H-6'
7.28	Doublet	8.5	H-3, H-5, H-3', H-5'

### $^{13}\text{C}$ NMR (Carbon-13 NMR)

The  $^{13}\text{C}$  NMR spectrum was also recorded in  $\text{CDCl}_3$ . The chemical shifts are reported in parts per million (ppm) relative to TMS.

Chemical Shift ( $\delta$ ) ppm	Assignment
139.8	C-4, C-4'
138.0	C-1, C-1'
128.8	C-2, C-6, C-2', H-6'
93.8	C-3, C-5, C-3', H-5'

## Infrared (IR) Spectroscopy

The FT-IR spectrum of **4,4'-diiodobiphenyl** was obtained using a potassium bromide (KBr) pellet. The major absorption bands are listed below.

Wavenumber ( $\text{cm}^{-1}$ )	Vibrational Mode
3060-3030	Aromatic C-H Stretch
1580	Aromatic C=C Stretch
1475	Aromatic C=C Stretch
1005	C-I Stretch
810	para-disubstituted C-H Bend

## Mass Spectrometry (MS)

The mass spectrum was obtained using the electron ionization (EI) technique. The molecular formula of **4,4'-diiodobiphenyl** is  $C_{12}H_8I_2$  and its molecular weight is 406.00 g/mol .[\[2\]](#)

m/z	Ion
406	$[M]^+$ (Molecular Ion)
279	$[M-I]^+$
152	$[M-2I]^+$ (Biphenyl Cation)

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

### NMR Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **4,4'-diiodobiphenyl** was dissolved in about 0.7 mL of deuterated chloroform ( $CDCl_3$ ) containing tetramethylsilane (TMS) as an internal standard.
- The solution was transferred to a 5 mm NMR tube.

Data Acquisition:

- The  $^1H$  and  $^{13}C$  NMR spectra were recorded on a BRUKER AC-300 spectrometer.
- For the  $^1H$  NMR spectrum, standard acquisition parameters were used.
- For the  $^{13}C$  NMR spectrum, proton decoupling was employed to simplify the spectrum.

### Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet):

- A small amount of **4,4'-diiodobiphenyl** (1-2 mg) was ground to a fine powder using an agate mortar and pestle.

- Approximately 100-200 mg of dry potassium bromide (KBr) powder was added to the mortar.
- The sample and KBr were thoroughly mixed and ground together.
- The mixture was then compressed in a pellet press to form a thin, transparent pellet.

#### Data Acquisition:

- A background spectrum of a pure KBr pellet was recorded.
- The KBr pellet containing the sample was placed in the sample holder of an FT-IR spectrometer.
- The spectrum was recorded in the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry

#### Sample Introduction and Ionization:

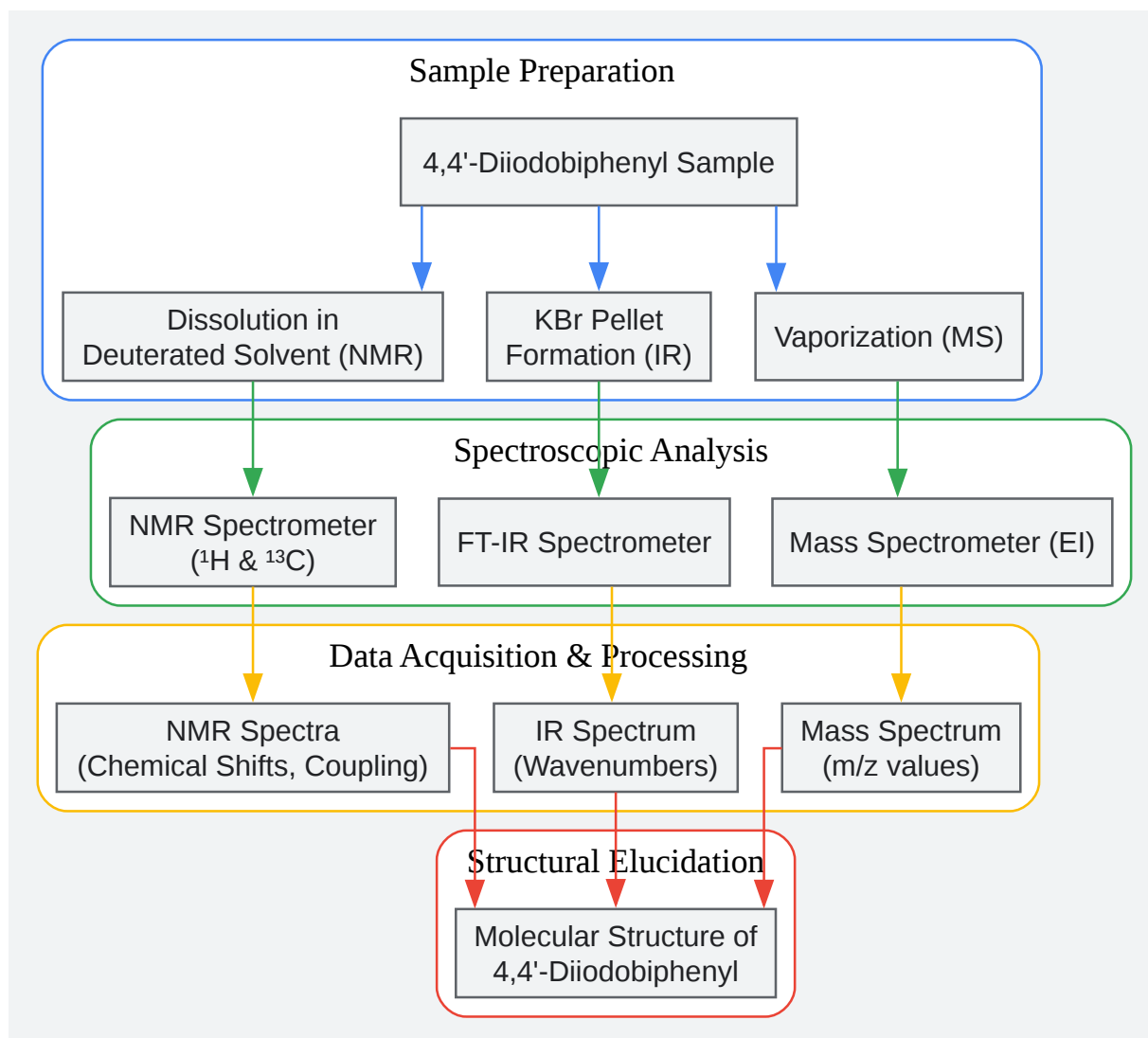
- A small amount of the **4,4'-diiodobiphenyl** sample was introduced into the mass spectrometer, typically via a direct insertion probe.
- The sample was vaporized by heating.
- The gaseous molecules were bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation (Electron Ionization - EI).

#### Data Acquisition:

- The resulting ions were accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer.
- The detector recorded the abundance of each ion, generating the mass spectrum.

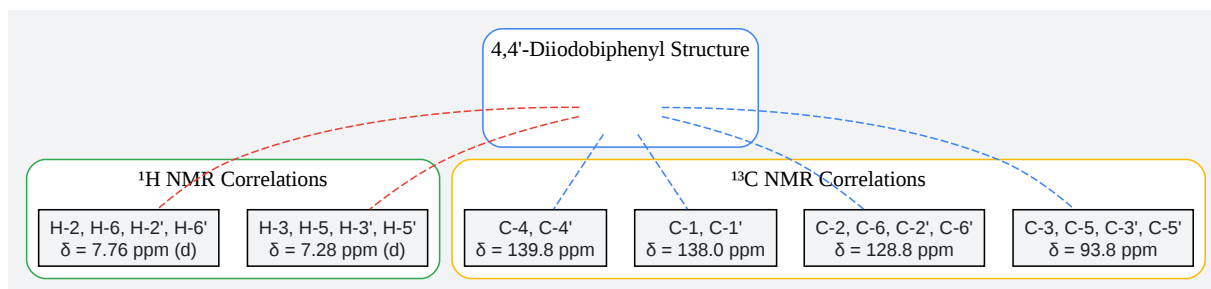
## Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the molecular structure of **4,4'-diiodobiphenyl** with its NMR correlations.



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General workflow for the spectroscopic analysis of **4,4'-Diiodobiphenyl**.



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Molecular structure of **4,4'-Diiodobiphenyl** with key NMR correlations.

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## References

- 1. [books.rsc.org](https://books.rsc.org) [books.rsc.org]
- 2. [spectroscopyonline.com](https://spectroscopyonline.com) [spectroscopyonline.com]
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